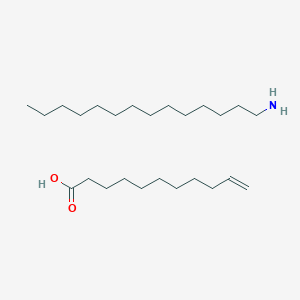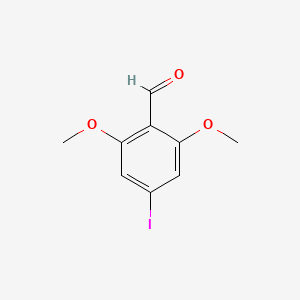
4-Iodo-2,6-dimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2,6-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with iodine at the 4-position and methoxy groups at the 2- and 6-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,6-dimethoxybenzaldehyde typically involves the iodination of 2,6-dimethoxybenzaldehyde. One common method is the use of iodine monochloride (ICl) in acetic acid. The reaction proceeds as follows:
- Dissolve 2,6-dimethoxybenzaldehyde in acetic acid.
- Add iodine monochloride to the solution.
- Heat the mixture to facilitate the reaction.
- Cool the mixture and isolate the product by filtration and recrystallization.
This method yields this compound with high purity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, alternative iodinating agents and solvents may be explored to optimize the reaction conditions and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.
Oxidation Reactions: The major product is 4-Iodo-2,6-dimethoxybenzoic acid.
Reduction Reactions: The major product is 4-Iodo-2,6-dimethoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
4-Iodo-2,6-dimethoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is utilized in the preparation of functional materials, including polymers and liquid crystals.
Biological Studies: It is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2,6-dimethoxybenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The presence of the iodine atom and methoxy groups enhances its binding affinity and specificity. Additionally, the compound can disrupt cellular redox homeostasis, leading to oxidative stress and potential cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Iodo-2,5-dimethoxybenzaldehyde
- 3-Iodo-4,5-dimethoxybenzaldehyde
- 2-Iodo-4,6-dimethoxybenzaldehyde
Comparison
Compared to its analogs, 4-Iodo-2,6-dimethoxybenzaldehyde is unique due to the specific positioning of the iodine and methoxy groups. This unique structure influences its reactivity and interaction with other molecules. For example, the 2,6-dimethoxy substitution pattern provides steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its 2,5- or 3,5-dimethoxy counterparts .
Propiedades
Fórmula molecular |
C9H9IO3 |
|---|---|
Peso molecular |
292.07 g/mol |
Nombre IUPAC |
4-iodo-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9IO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 |
Clave InChI |
DAGJLZQOGVHOKK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1C=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



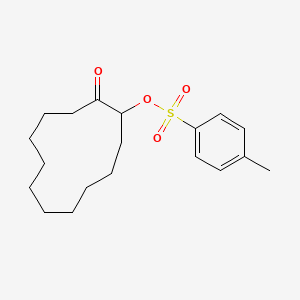

![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)



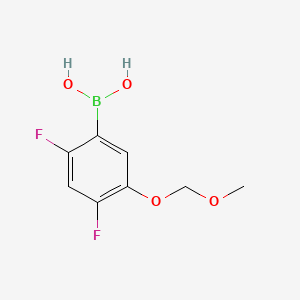
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
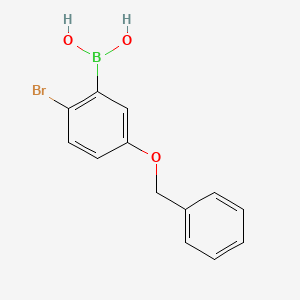
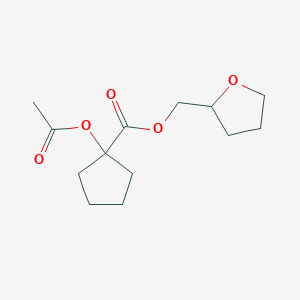
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
